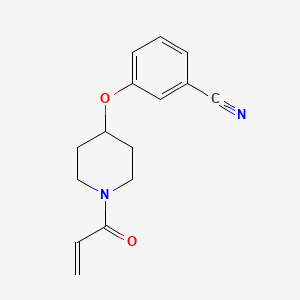

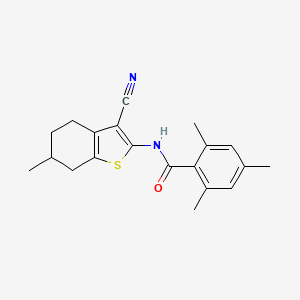

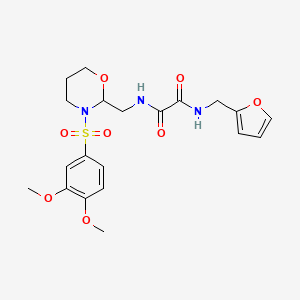

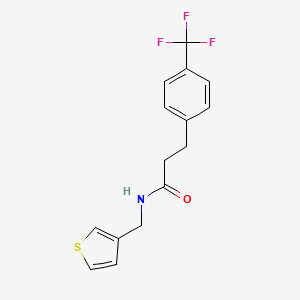

![molecular formula C21H21N5O9 B2869315 3,5-dinitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891130-39-5](/img/structure/B2869315.png)

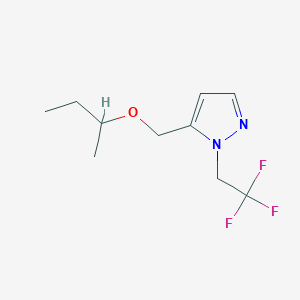

3,5-dinitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

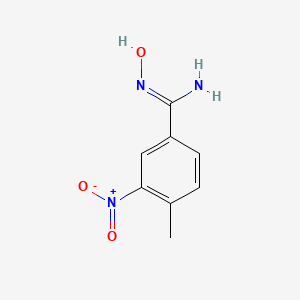

The compound “3,5-dinitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains several functional groups including a benzamide, an oxadiazole ring, and ethoxy groups attached to a phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The presence of the oxadiazole ring and the benzamide group could potentially have interesting effects on the compound’s reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro groups and the oxadiazole ring. Nitro groups are electron-withdrawing, which could make the benzene ring more susceptible to electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the nitro groups could contribute to its acidity, and the ethoxy groups could influence its solubility .Applications De Recherche Scientifique

Polyimide Synthesis and Characterization

Polyimides containing triaryl imidazole side groups were synthesized from diamines, including compounds similar to 3,5-dinitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, through a two-step polymerization process. These polyimides exhibited good solubility in polar organic solvents, high thermal stability, and distinctive UV-visible absorption and fluorescence emission spectra, indicating potential applications in advanced polymer technologies (Rafiee & Rasekh, 2017).

Anticancer Activity

Substituted benzamides, structurally related to this compound, demonstrated moderate to excellent anticancer activity against various cancer cell lines. This indicates the potential therapeutic applications of these compounds in oncology (Ravinaik et al., 2021).

Antimicrobial Assessment

Thiosemicarbazide derivatives, as precursors for synthesizing imidazole, 1,3,4-oxadiazole, and other heterocyclic compounds, have been assessed for their antimicrobial activities. These findings suggest the utility of such compounds in developing new antimicrobial agents (Elmagd et al., 2017).

Antitubercular Agents Development

Tertiary amine-containing derivatives of 3,5-dinitrophenyl tetrazole and oxadiazole showed promising in vitro antimycobacterial effects, highlighting their potential as novel antitubercular agents. The ability to prepare water-soluble dihydrochloride salts addresses solubility issues of lead compounds, making them viable for further pharmacological studies (Roh et al., 2017).

Crystal Structure and Biological Studies

The crystal structures and biological activities of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives were explored, demonstrating potential antibacterial and antioxidant activities. This suggests the importance of structural studies in identifying compounds with significant biological effects (Karanth et al., 2019).

Mécanisme D'action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, the mechanism would depend on the biological target. If it’s intended for use in materials science or another field, the mechanism might refer to how it reacts or interacts with other substances .

Orientations Futures

Propriétés

IUPAC Name |

3,5-dinitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O9/c1-4-32-16-9-13(10-17(33-5-2)18(16)34-6-3)20-23-24-21(35-20)22-19(27)12-7-14(25(28)29)11-15(8-12)26(30)31/h7-11H,4-6H2,1-3H3,(H,22,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXKVUJTLTYLRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisopropylacetamide](/img/structure/B2869236.png)

![N-benzyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2869239.png)

![Methyl 4-[3-methyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)piperazin-1-yl]benzoate](/img/structure/B2869244.png)

![N-benzyl-N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B2869246.png)

![N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]benzenecarboxamide](/img/structure/B2869250.png)